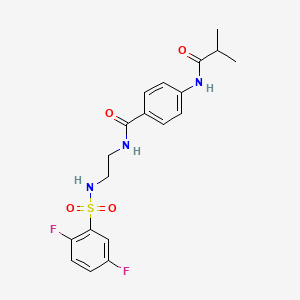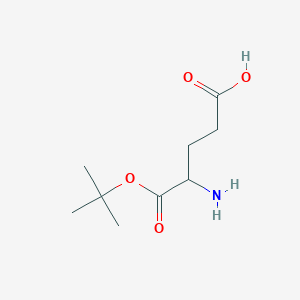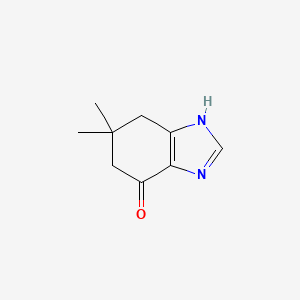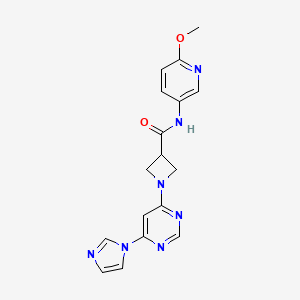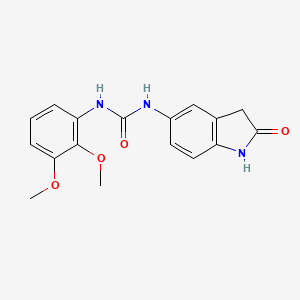
1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea, also known as SU6656, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Structural and Mechanistic Insights
Urea derivatives have been extensively studied for their unique chemical behaviors and structural properties. For instance, the reactions of urea and its derivatives with various acyloins and ketones in acid solutions have been explored, revealing the formation of imidazolinones and proposing mechanisms involving oxetan ring formation. These studies provide foundational knowledge on the reactivity and potential synthetic applications of urea derivatives in creating novel compounds (Butler & Hussain, 1981).
Corrosion Inhibition
In the context of material science, certain urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These inhibitors work by forming a protective layer on the steel surface, showcasing the potential of urea derivatives in industrial applications to prolong the lifespan of metal components (Mistry et al., 2011).
Crystallography and Molecular Interactions
Crystallographic studies of urea derivatives, such as N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea, reveal intricate details about their molecular structures, including planarity, dihedral angles, and hydrogen-bonding patterns. These insights are crucial for understanding the molecular basis of their properties and interactions, which can be leveraged in designing new materials and pharmaceuticals (Choi et al., 2010).
Antioxidant Properties
The design and synthesis of novel bis-isatin derivatives containing urea/thiourea moiety have been reported, with studies revealing their antioxidant properties. This research highlights the potential therapeutic applications of urea derivatives in combating oxidative stress-related diseases (Yakan et al., 2021).
Environmental Applications
The microbial degradation of substituted urea herbicides has been investigated, demonstrating how certain fungi can break down urea-based herbicides, which is significant for developing bioremediation strategies to mitigate environmental pollution (Murray et al., 1969).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-5-3-4-13(16(14)24-2)20-17(22)18-11-6-7-12-10(8-11)9-15(21)19-12/h3-8H,9H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQZYEPWKDZUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)
![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)
![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
